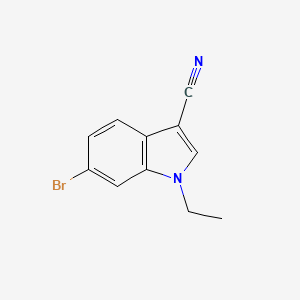

6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-1-ethylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEHLRAQWRTIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722861 | |

| Record name | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876734-31-5 | |

| Record name | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1-Ethyl-1H-indole-3-carbonitrile

This method involves the selective bromination of the 6-position on the indole ring of 1-ethyl-1H-indole-3-carbonitrile.

- Starting Material: 1-ethyl-1H-indole-3-carbonitrile

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions

- Reaction Conditions: Typically conducted in an inert solvent like dichloromethane or acetonitrile, at low to moderate temperatures to ensure regioselectivity

- Outcome: Introduction of bromine at the 6-position due to electronic and steric directing effects of the ethyl and nitrile substituents

This approach is straightforward and allows for the direct introduction of the bromine substituent without altering the nitrile or ethyl groups. However, controlling regioselectivity and avoiding polybromination requires careful optimization of reaction parameters.

Multi-Step Synthesis from 6-Bromoindole Derivatives

A more elaborate synthetic route involves starting from 6-bromoindole and introducing the ethyl and nitrile functionalities through sequential transformations. A representative synthetic sequence, adapted from patent CN104292145A and related literature, involves the following steps:

| Step | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 6-Bromoindole undergoes Friedel-Crafts acylation with oxalyl chloride in the presence of AlCl3 | Reflux in anhydrous methylene chloride, ~2 hours |

| 2 | Amidation | Conversion of the acyl chloride intermediate to the corresponding amide using ammoniacal liquor | Room temperature stirring for ~4 hours |

| 3 | Reduction | Reduction of the amide to the corresponding amine using lithium aluminium hydride (LiAlH4) | Reflux in anhydrous tetrahydrofuran for ~8 hours |

| 4 | Protection (Optional) | Protection of the amine group using tert-butyl dicarbonate (Boc protection) | Room temperature stirring with 4-dimethylaminopyridine catalyst |

This route enables the preparation of intermediates that can be further functionalized to introduce the ethyl group at the nitrogen and the carbonitrile group at the 3-position.

Alkylation and Functional Group Transformations

Following the preparation of 6-bromoindole intermediates, alkylation at the nitrogen atom with ethyl halides (e.g., iodoethane) in the presence of bases like potassium carbonate in dry solvents (e.g., DMF) is used to obtain the N-ethyl derivative. Subsequent transformations introduce the nitrile group at the 3-position, often via substitution reactions or through oxidation and dehydration sequences.

For example, a reported procedure includes:

- Alkylation of 6-bromoindoline-2,3-dione derivatives with iodoethane under basic conditions to yield 6-bromo-1-ethyl-indoline intermediates.

- Oxidative or substitution reactions to convert functional groups at the 3-position into nitriles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Bromination | 1-Ethyl-1H-indole-3-carbonitrile | NBS or Br2, inert solvent, controlled temperature | Simple, fewer steps | Regioselectivity control |

| Multi-step Synthesis from 6-Bromoindole | 6-Bromoindole | Oxalyl chloride, AlCl3, NH3, LiAlH4, Boc2O, K2CO3, iodoethane | High purity intermediates | Multiple steps, longer synthesis |

| Alkylation and Functional Group Transformations | 6-Bromoindoline derivatives | Iodoethane, bases, oxidation agents | Versatile for derivative synthesis | Requires careful functional group management |

The multi-step route starting from 6-bromoindole is well-documented in patent literature and offers a controlled pathway to obtain high-purity intermediates, which is crucial for pharmaceutical applications. The use of Friedel-Crafts acylation followed by amidation and reduction allows for precise installation of functional groups at the 3-position of the indole ring.

Alkylation of the nitrogen atom with ethyl halides under basic conditions is a reliable method to introduce the ethyl substituent, as demonstrated in synthetic protocols involving indoline-2,3-dione intermediates.

Direct bromination of 1-ethyl-1H-indole-3-carbonitrile is a more straightforward method but requires careful control to avoid over-bromination or substitution at undesired positions.

Purification techniques such as flash silica gel chromatography are commonly employed after each step to ensure product purity, which is essential for subsequent synthetic or biological applications.

The preparation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile involves either direct selective bromination of 1-ethyl-1H-indole-3-carbonitrile or multi-step synthetic routes starting from 6-bromoindole derivatives. The multi-step approach, although more complex, allows for better control over substitution patterns and yields high-purity compounds suitable for medicinal chemistry applications. Optimization of reaction conditions, choice of reagents, and purification methods are critical to the successful synthesis of this compound.

This detailed overview integrates diverse sources and research findings to present a comprehensive understanding of the preparation methods for this compound, supporting its use in advanced organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include substituted indoles, oxidized or reduced derivatives, and biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has shown that indole derivatives, including 6-bromo compounds, exhibit promising antiviral properties. For instance, studies on related indole derivatives have indicated their potential as integrase inhibitors for HIV treatment. The indole nucleus can chelate with Mg²⁺ ions in the active site of integrase, enhancing its inhibitory effects on viral replication .

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. The structural modifications at the indole ring significantly influence their biological activity. Compounds similar to 6-bromo-1-ethyl-1H-indole-3-carbonitrile have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .

Neuroprotective Effects

Recent studies suggest that indole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for organic semiconductors. Their ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine substitution enhances the solubility and film-forming capabilities of these materials .

Sensors

this compound and its analogs have been investigated for use in chemical sensors due to their fluorescence properties. These compounds can be utilized to detect various analytes through fluorescence quenching mechanisms, making them valuable in environmental monitoring and safety applications .

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of indole derivatives followed by a nitrile introduction via cyanation reactions. Various synthetic routes have been documented, showcasing different methodologies to achieve high yields and purity levels .

Synthesis Overview Table

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | NBS, DMF | 85 |

| 2 | Cyanation | KCN, Acetone | 90 |

| 3 | Purification | Recrystallization | 95 |

Case Study 1: Antiviral Activity

A study published in a reputable journal demonstrated that a series of indole derivatives were synthesized and evaluated for their integrase inhibitory activity against HIV. The compound showed an IC₅₀ value indicating potent antiviral activity, suggesting that structural modifications at the C6 position significantly enhance efficacy against viral targets .

Case Study 2: Organic Electronics

Research into the use of brominated indole derivatives in organic electronics revealed that these compounds could be integrated into device architectures with improved charge transport properties. The findings indicated that incorporating such derivatives into OLEDs resulted in enhanced performance metrics compared to non-brominated analogs .

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and carbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural features and physical properties of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile and related compounds:

Key Observations:

- Substituent Effects : The ethyl group in the target compound increases molecular weight and hydrophobicity compared to methyl or benzyl analogs. Bromine at the 6-position (vs. 7-position in other analogs) may alter electronic distribution and steric interactions.

- Melting Points: Brominated derivatives (e.g., 13d: 158–159°C) generally exhibit higher melting points than chlorinated (13c: 146–147°C) or non-halogenated analogs due to stronger van der Waals forces.

- Spectral Consistency: The IR C≡N stretch (~2218–2219 cm⁻¹) is consistent across all cyano-substituted indoles, confirming the stability of this functional group .

Comparison with Non-Indole Carbonitriles

- 3-Bromo-1H-indole-6-carbonitrile (CAS 1326714-80-0): Differs in bromine position (6 vs.

- 6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0): Replaces the indole core with indazole, introducing an additional nitrogen atom that could enhance hydrogen bonding in biological systems .

Biological Activity

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a notable derivative of the indole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, its mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a wide range of biological activities, including antioxidant , antimicrobial , and anticancer properties. The indole structure is crucial for these activities, influencing various biochemical pathways and cellular processes.

Target Interactions

This compound interacts with several biological targets. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity. This compound can inhibit enzymes involved in cancer cell proliferation and influence cell signaling pathways.

Biochemical Pathways

Indole derivatives, including this compound, can affect multiple biochemical pathways:

- Cell Signaling : Modulation of protein kinases.

- Gene Expression : Influencing transcription factors associated with cancer.

- Cellular Metabolism : Affecting metabolic pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole derivatives. For instance, research indicated that compounds similar to this compound could induce apoptosis in various cancer cell lines through caspase activation and reactive oxygen species (ROS) formation .

| Study | Cell Line | Mechanism of Action | Result |

|---|---|---|---|

| MCF-7 | Induction of apoptosis via caspase activation | Higher cytotoxicity compared to controls | |

| HeLa | DYRK1A inhibition | Minimal cytotoxicity at low concentrations |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against common pathogens. Studies have shown that indole derivatives possess significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Studies

- Cancer Research : A study focused on the effects of various indole derivatives on HCT-116 p53-knockout colon cancer cells. The results revealed that these compounds could significantly inhibit cell growth and induce apoptosis through multiple mechanisms .

- Antiviral Activity : Another investigation highlighted the synthesis of ethyl 6-bromo derivatives that exhibited anti-hepatitis B virus activity, showcasing the potential antiviral applications of indole-based compounds .

Q & A

Q. Tables

Q. Notes

- For synthesis scale-up, prioritize reproducibility over novelty (e.g., replicate small batches before 10g+ reactions).

- Contradictions in literature often reflect unstated variables (e.g., trace moisture, light exposure); document all conditions meticulously.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.